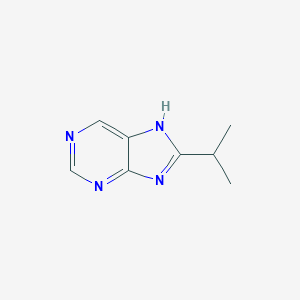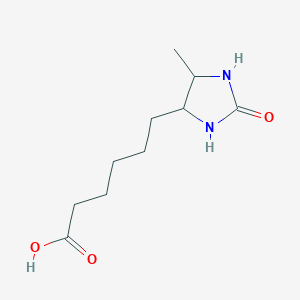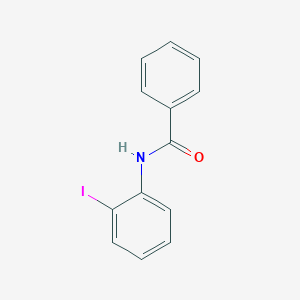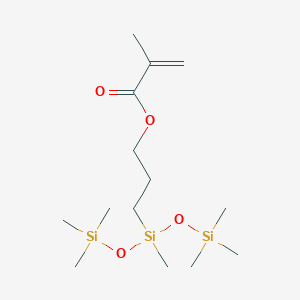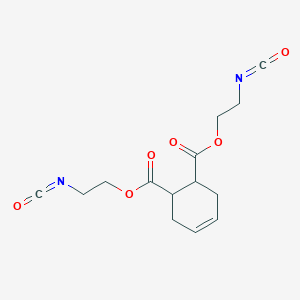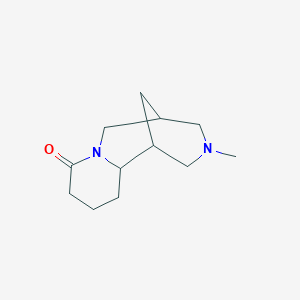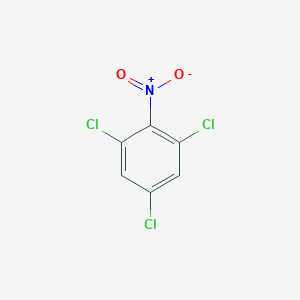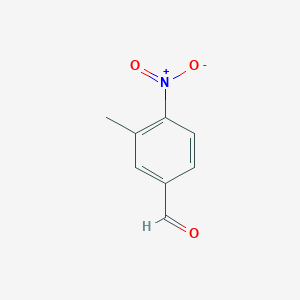
3-Methyl-4-nitrobenzaldehyde
Overview
Description
3-Methyl-4-nitrobenzaldehyde (MNB) is a compound belonging to the family of nitrobenzaldehydes. It is a yellow-orange crystalline solid with a strong odor. It is used in a variety of applications, such as an intermediate in pharmaceuticals, dyes, and perfumes. It is also used as a reagent in organic synthesis, as a flavoring agent, and in the production of plastics. MNB has a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.
Scientific Research Applications
Antitrypanosomal Drug Potential
Rodrigues et al. (2008) studied ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde thiosemicarbazone, revealing their potential as antitrypanosomal drugs. These complexes were shown to form a nitro anion radical, a key intermediate in the mechanism of nitro-containing antitrypanosomal drugs, suggesting their effectiveness in biological systems (Rodrigues et al., 2008).
Bioconversion Applications
Chaurasia et al. (2014) demonstrated the use of crude laccase for the bioconversion of various toluenes, including 3-nitrotoluene, into their respective benzaldehydes. This process was shown to have a high yield of over 93%, highlighting its potential in bioconversion applications (Chaurasia et al., 2014).
Organic Synthesis
Basavaiah et al. (2006) described a method for synthesizing 3-(2-hydroxybenzoyl)quinoline derivatives using 2-nitrobenzaldehydes. This one-pot operation offers a convenient approach for the synthesis of quinoline derivatives, highlighting the utility of nitrobenzaldehydes in organic synthesis (Basavaiah et al., 2006).
Spectrochemical Analysis
Delatour et al. (2003) provided a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives, useful in spectrochemical analysis. This approach is significant for analyzing trace levels of nitrofuran residues in food, demonstrating the role of nitrobenzaldehydes in analytical chemistry (Delatour et al., 2003).
Chemical Synthesis
Russo et al. (2017) explored the nitration of benzaldehyde to produce 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, important in the synthesis of various chemical products. Their study provided a kinetic model to predict changes in reactivity and selectivity, emphasizing the significance of nitrobenzaldehydes in chemical synthesis (Russo et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDQIWWIJARMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458267 | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-67-8 | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Methyl-4-nitrobenzaldehyde utilized in the synthesis of 5-formylindole?
A1: this compound serves as the starting material for a multi-step synthesis of 5-formylindole. The process utilizes the Batcho-Leimgruber indole synthesis, a versatile method for constructing the indole ring system. [] This suggests the nitro group and the aldehyde functionality of this compound likely play key roles in the reaction sequence.
Q2: What is the significance of the hydrazone derivatives synthesized from this compound?
A2: The research highlights the potential of hydrazone derivatives of this compound in non-linear optics. Specifically, this compound hydrazone exhibited a notable second harmonic generation (SHG) signal, 25 times higher than the standard ammonium dihydrogen phosphate (ADP). [] This property makes these derivatives interesting candidates for applications requiring frequency doubling of light, such as in lasers and optical storage devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

